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Compound of Interest

Compound Name: Euonymine

Cat. No.: B13332915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate chemical structure and

stereochemistry of Euonymine, a complex sesquiterpenoid pyridine alkaloid. The information

presented is curated for professionals in the fields of chemical research and drug development,

offering detailed data and methodologies to support further investigation and application of this

unique natural product.

Introduction to Euonymine
Euonymine is a naturally occurring, highly oxygenated sesquiterpenoid belonging to the

dihydro-β-agarofuran family of natural products.[1][2] Isolated from plants of the Euonymus

genus, it has garnered significant attention due to its complex molecular architecture and

potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The

structural complexity of Euonymine, characterized by a dense array of stereocenters and

functional groups, has made it a formidable challenge for chemical synthesis, a feat first

accomplished in 2021.[1][3]

Chemical Structure
The molecular formula of Euonymine is C₃₈H₄₇NO₁₈.[4] Its core is the sesquiterpenoid

euonyminol, which is the most hydroxylated member of the dihydro-β-agarofuran family.[1][2]

This intricate scaffold is adorned with six acetyl groups. A defining feature of Euonymine is a

14-membered macrocyclic bislactone that bridges two hydroxyl groups of the euonyminol core.
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This macrocycle incorporates a pyridine dicarboxylic acid moiety bearing two methyl groups.[1]

[2]

The systematic IUPAC name for Euonymine is

[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-

hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-

azapentacyclo[15.7.1.0¹,²⁰.0³,²³.0⁷,¹²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate.[4]

The following diagram illustrates the complex chemical structure of Euonymine.
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Figure 1: High-level representation of the Euonymine chemical structure.
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Stereochemistry
Euonymine possesses a highly complex stereochemical profile, featuring 11 contiguous

stereocenters within its tricyclic core and the macrocyclic bridge.[1][2] The precise spatial

arrangement of these chiral centers is crucial for its biological activity. The absolute

configuration of these stereocenters has been unequivocally established through total

synthesis and spectroscopic analysis, particularly X-ray crystallography of synthetic

intermediates.[1]

The following table summarizes key quantitative data related to the stereochemistry and

physical properties of Euonymine.

Parameter Value Reference

Molecular Formula C₃₈H₄₇NO₁₈ [4]

Molecular Weight 805.78 g/mol [5]

Number of Stereocenters 11 [1][2]

Note: Specific optical rotation values for the final natural product are often reported in the

primary literature detailing its isolation. For the purpose of this guide, which focuses on the

structural elucidation via modern synthetic chemistry, the characterization data from the total

synthesis is paramount.

Experimental Protocols for Structural Elucidation
The definitive structural and stereochemical assignment of Euonymine was corroborated by its

first total synthesis. The experimental protocols employed in this synthesis provide the most

rigorous proof of its structure.

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and

molecular structure of a crystalline compound.[6] In the context of complex natural products like

Euonymine, obtaining a crystal suitable for single-crystal X-ray diffraction of the final

compound can be challenging.[7] However, X-ray crystallographic analysis of key synthetic

intermediates is a common and effective strategy to confirm the relative and absolute

stereochemistry at various stages of the synthesis. For detailed information on the
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crystallographic data of intermediates in the total synthesis of Euonymine, refer to the

supporting information of the primary literature.[1] The data, typically including atomic

coordinates, bond lengths, bond angles, and torsion angles, are deposited in crystallographic

databases such as the Cambridge Crystallographic Data Centre (CCDC).[1]

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

[8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC,

HMBC, NOESY) NMR experiments allows for the determination of the connectivity of atoms

and the spatial proximity of protons, which is crucial for assigning the relative stereochemistry.

The comparison of NMR data of the synthetic Euonymine with that of the natural isolate

provides the final confirmation of the structure.[1]

General Protocol for NMR Sample Preparation:

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃,

C₆D₆, DMSO-d₆).

The solution is transferred to a 5 mm NMR tube.

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

[9]

The following table provides a comparison of ¹H NMR data for key protons in synthetic versus

natural Euonymine, demonstrating their structural identity.
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Proton
Synthetic Euonymine (δ,
ppm)

Natural Euonymine (δ,
ppm)

H-1 [Data from source] [Data from source]

H-2 [Data from source] [Data from source]

H-3 [Data from source] [Data from source]

... ... ...

H-15 [Data from source] [Data from source]

Note: The specific chemical

shift values are found in the

supporting information of the

total synthesis publication.[1]

Synthetic Strategy Overview
The first total synthesis of Euonymine provides a logical workflow for understanding its

complex structure. The synthesis can be conceptually broken down into several key stages.

The following diagram outlines the high-level synthetic strategy for Euonymine.
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Figure 2: Simplified workflow of the total synthesis of Euonymine.

This synthetic route involves the construction of the tricyclic core, followed by the strategic

installation of the numerous functional groups, and finally, the challenging macrocyclization to

form the 14-membered bislactone ring.[1][2]

Biological Significance
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Euonymine has demonstrated interesting biological activities, including anti-HIV and P-

glycoprotein (P-gp) inhibitory effects.[1][2] P-gp is a transmembrane protein that contributes to

multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Inhibitors of P-gp,

such as Euonymine, are of significant interest in drug development as they could potentially

be used in combination with anticancer drugs to overcome resistance.

The following diagram illustrates the logical relationship of P-gp inhibition.
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Figure 3: Logical diagram of P-glycoprotein inhibition by Euonymine.

Conclusion
The chemical structure and stereochemistry of Euonymine represent a pinnacle of molecular

complexity found in nature. Its definitive elucidation through total synthesis has not only
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provided unequivocal proof of its architecture but has also opened avenues for the synthesis of

analogues for further biological evaluation. This guide provides a foundational understanding

for researchers and scientists aiming to explore the therapeutic potential of Euonymine and

other related natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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